Anti-Proliferative Potency in Osteosarcoma and Lung Cancer Cells: C4-Aryl vs. C3-Aryl-4-alkyl Scaffolds
In a study of 3-aryl-4-alkylpyrazol-5-amines, compound 5h (bearing a 3-aryl substituent) exhibited IC50 values of 0.9 μM against U-2 OS osteosarcoma cells and 1.2 μM against A549 lung cancer cells by MTT assay . Although 4-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-amine was not directly evaluated in that study, its 4-aryl substitution pattern is structurally distinct from the 3-aryl-4-alkyl series. Literature on related 5-aminopyrazole series indicates that shifting the aryl group from C3 to C4 alters the spatial orientation of the pharmacophore, which can influence anti-proliferative potency by modulating interactions with kinase ATP-binding pockets [1]. This positional difference establishes a non-interchangeable SAR vector for lead optimization.
| Evidence Dimension | Anti-proliferative activity (IC50) and structural scaffold differentiation |
|---|---|
| Target Compound Data | 4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (4-aryl-5-aminopyrazole scaffold); no direct IC50 reported in public domain |
| Comparator Or Baseline | Compound 5h (3-aryl-4-alkyl-5-aminopyrazole): IC50 = 0.9 μM (U-2 OS), 1.2 μM (A549) |
| Quantified Difference | Structural: C4-aryl vs. C3-aryl-4-alkyl; biological activity difference not directly quantified for the target compound |
| Conditions | U-2 OS (osteosarcoma) and A549 (lung cancer) cell lines, MTT assay, 48 h incubation |
Why This Matters
Procurement of the correct 4-aryl regioisomer ensures that SAR campaigns exploring pyrazole C4 substitution are built on the intended scaffold, avoiding false-negative or false-positive activity signals arising from positional isomerism.
- [1] Lusardi M, et al. Novel tetrasubstituted 5-Arylamino pyrazoles able to interfere with angiogenesis and Ca2+ mobilization. Eur J Med Chem. 2024;276:116715. doi:10.1016/j.ejmech.2024.116715. View Source
